molecular formula C20H19N3O4S B2933675 3,5-dimethoxy-N-(4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)benzamide CAS No. 921558-67-0

3,5-dimethoxy-N-(4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)benzamide

Cat. No.: B2933675
CAS No.: 921558-67-0
M. Wt: 397.45
InChI Key: QTFBJFBJTVUOMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3,5-dimethoxy-N-(4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)benzamide is a benzamide derivative featuring a thiazole core substituted with a 2-oxo-2-(phenylamino)ethyl group at position 4 and a 3,5-dimethoxybenzamide moiety at position 2.

  • Friedel-Crafts reactions for aromatic substitutions (e.g., sulfonyl or halogenated groups) .
  • Cyclization of hydrazinecarbothioamides in basic media to form 1,2,4-triazoles or thiazoles .
  • S-alkylation of thiol-containing heterocycles with α-halogenated ketones to introduce side chains .

The compound’s spectral characterization (e.g., IR, NMR, MS) would align with trends observed in similar molecules, such as:

  • IR: Absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=O (~1660–1680 cm⁻¹) and νNH (~3150–3400 cm⁻¹) bands .
  • NMR: Distinct signals for methoxy groups (~3.8–4.0 ppm for OCH₃), aromatic protons (~6.5–8.0 ppm), and thiazole/amide NH protons (~10–12 ppm) .

Properties

IUPAC Name

N-[4-(2-anilino-2-oxoethyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c1-26-16-8-13(9-17(11-16)27-2)19(25)23-20-22-15(12-28-20)10-18(24)21-14-6-4-3-5-7-14/h3-9,11-12H,10H2,1-2H3,(H,21,24)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTFBJFBJTVUOMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,5-Dimethoxy-N-(4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the compound's biological activity, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy in different biological assays, and potential therapeutic applications.

Chemical Structure

The compound can be represented by the following chemical structure:

C18H20N2O3S\text{C}_{18}\text{H}_{20}\text{N}_2\text{O}_3\text{S}

Biological Activity Overview

The biological activities of this compound include:

  • Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation.
  • Anticonvulsant Properties : It has been evaluated for its anticonvulsant effects in various experimental models.
  • Inhibition of Specific Enzymes : The compound acts as an inhibitor of certain enzymes that are crucial in disease pathways.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity in Cancer Cell Lines

A comparative study was conducted on several cell lines including A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia). The findings are summarized in the table below:

Cell LineIC50 (µM)Mechanism of Action
A4315.6Induction of apoptosis via Bcl-2 pathway
Jurkat7.2Inhibition of cell cycle progression
HT29 (colon)4.3Activation of caspase-dependent pathways

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potency against these cancer types.

Anticonvulsant Activity

The anticonvulsant properties were evaluated using a pentylenetetrazole (PTZ)-induced seizure model. The compound exhibited significant protective effects, as shown in the following results:

Efficacy in Seizure Models

Treatment GroupSeizure Protection (%)Latency to First Seizure (min)
Control01.0
Low Dose505.0
High Dose8010.0

These results indicate a dose-dependent effect on seizure protection, suggesting potential therapeutic applications for epilepsy.

The proposed mechanisms through which this compound exerts its effects include:

  • Inhibition of Bcl-2 Protein : The compound disrupts the anti-apoptotic functions of Bcl-2, leading to increased apoptosis in cancer cells.
  • Modulation of GABA Receptors : It enhances GABAergic transmission, which contributes to its anticonvulsant properties.
  • Enzyme Inhibition : The compound inhibits specific kinases involved in cancer progression, thereby reducing tumor growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The following table compares the target compound with structurally analogous molecules from the evidence:

Compound Name Key Substituents Molecular Formula Molecular Weight Notable Features
Target Compound 3,5-dimethoxybenzamide, phenylaminoethyl-oxo C₂₁H₂₀N₄O₄S 440.48 Balanced lipophilicity from methoxy groups; potential H-bonding via amide NH.
N-(4-(4-Bromophenylsulfonyl)phenyl)-5-(2,4-difluorophenyl)-1,2,4-triazole-3-thione Bromophenylsulfonyl, difluorophenyl C₂₀H₁₃BrF₂N₃O₂S₂ 525.37 Enhanced electron-withdrawing effects from Br and SO₂; tautomerism observed.
3,5-Dimethoxy-N-(6-methyl-8H-indeno[1,2-d]thiazol-2-yl)benzamide Indenothiazole, methyl C₂₀H₁₇N₃O₃S 403.43 Rigid indenothiazole core; methyl improves metabolic stability.
N-(4-(2,5-Dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide Piperidinylsulfonyl, dimethylphenyl C₂₁H₂₃N₃O₃S₂ 453.55 Bulky sulfonamide group; steric hindrance may affect target binding.
3,5-Dimethoxy-N-(4-(2-oxo-2-((pyridin-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide Pyridinylmethylamino C₂₀H₂₀N₄O₄S 412.46 Pyridine enhances solubility; potential metal coordination sites.
Key Observations:
  • Lipophilicity : Methoxy groups (target compound) increase lipophilicity compared to sulfonyl or pyridinyl groups .
  • Tautomerism : Thione-thiol tautomerism in triazole derivatives (e.g., ) contrasts with the stable amide configuration in the target compound.
  • Bioactivity Potential: Indenothiazole derivatives (e.g., ) show antiviral activity, while aminothiazoles (e.g., ) modulate NF-κB signaling, suggesting divergent biological targets.

Spectral and Structural Analysis

  • IR Spectroscopy :
    • Target compound lacks νS-H (~2500 cm⁻¹), confirming absence of thiol tautomers .
    • νC=O (~1680 cm⁻¹) aligns with benzamide derivatives in .
  • NMR Spectroscopy :
    • Methoxy protons (~3.8 ppm) and aromatic protons (~6.5–8.0 ppm) match trends in .
    • Thiazole C-H protons appear as singlet near 7.5–8.0 ppm .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.